Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate, also known as EFPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EFPTC belongs to the thiazole family of compounds, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Scientific Research Applications
Chemical Synthesis
This compound is synthesized by a four-step procedure including N-protection, thionation, cyclization, and acylation . The structure of the compound is characterized by 1H NMR, 13C NMR, HRMS, and single-crystal X-ray diffraction .
Crystallography
The compound crystallizes as a monoclinic crystal system, space group C2/c . The crystallographic parameters are: a=9.6097 (19), b=14.246 (3), c=33.070 (7)A, V=4515.1 (16)A3, Z=8 .
Fungicidal Activity
The compound has shown over 50% of growth inhibition against Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum . This suggests that it could be used as a fungicide in agricultural applications.
Safety and Handling
The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302, H312, and H332, and precautionary statements P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
Mechanism of Action
Target of Action
It has been reported to exhibit significant fungicidal activity , suggesting that it may target essential proteins or enzymes in fungi.
Mode of Action
Given its fungicidal activity, it is plausible that it interacts with its targets in a way that inhibits the growth and proliferation of fungi .
Biochemical Pathways
Its fungicidal activity suggests that it may interfere with essential biochemical pathways in fungi, leading to their growth inhibition .
Result of Action
Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate has been reported to exhibit over 50% growth inhibition against Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum . This suggests that the compound’s action results in significant molecular and cellular effects that inhibit the growth of these fungi.
properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-2-25-18(24)16-15(12-6-4-3-5-7-12)21-19(26-16)22-17(23)13-8-10-14(20)11-9-13/h3-11H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREDABQGXHJXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate |
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